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Compound of Interest

Compound Name:
1-Chloro-4-

(pentafluoroethyl)benzene

CAS No.: 118559-17-4

Cat. No.: B3088661

Get Quote

CAS Registry Number: 118559-17-4 Molecular Formula:

Molecular Weight: 230.56 g/mol IUPAC Name: 1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene

Introduction & Structural Analysis
1-Chloro-4-(pentafluoroethyl)benzene is a para-disubstituted aromatic system featuring two

distinct electronic directors:

Chloro group (-Cl): Weakly deactivating (inductive withdrawal

) but ortho/para directing (resonance donation

).

Pentafluoroethyl group (-C

F

): Strongly deactivating (strong inductive withdrawal
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) and meta directing.[1]

The interplay of these substituents creates a polarized aromatic system with distinct NMR

signatures. The

group, unlike the trifluoromethyl (

) group, introduces additional complexity in

and

NMR due to

and

couplings.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5][6][7][8]
A. H NMR Spectroscopy (400 MHz, CDCl )
The proton spectrum exhibits a classic AA'BB' splitting pattern (often appearing as a pseudo-

quartet) characteristic of para-disubstituted benzenes with substituents of differing

electronegativity.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Coupling
Constants (

)

7.60 – 7.64 Multiplet (AA') 2H
Ar-H (ortho to

)

7.44 – 7.48 Multiplet (BB') 2H Ar-H (ortho to Cl)

Interpretation Logic:

Deshielding Effect: The
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group is strongly electron-withdrawing, significantly deshielding the adjacent protons (H-3,5)
downfield to ~7.62 ppm.

Shielding/Resonance: The chlorine atom, while electronegative, donates electron density

into the ring via resonance, slightly shielding the ortho protons (H-2,6) relative to the nitro- or

cyano-analogs, placing them at ~7.46 ppm.

Symmetry: The molecule possesses a

axis of rotation, rendering H-2 equivalent to H-6, and H-3 equivalent to H-5.

B. F NMR Spectroscopy (376 MHz, CDCl )
The fluorine spectrum displays two distinct regions corresponding to the

and

moieties.

Chemical Shift (

, ppm)*
Multiplicity Integral Assignment

-85.2 Singlet (or br. triplet) 3F

-115.4 Singlet (or br. quartet) 2F

*Referenced to

(0 ppm).

Mechanistic Insight:

The

signal appears as a singlet but may show fine triplet splitting (

) due to coupling with the

group.

The
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signal is significantly upfield (-115 ppm) compared to the terminal

. It may exhibit quartet splitting (

) and potentially weak coupling to the ortho-protons (

).

C. C NMR Spectroscopy (100 MHz, CDCl )
The carbon spectrum is complex due to extensive C-F coupling, resulting in quartets and

triplets.

Chemical Shift (

, ppm)
Multiplicity (Hz) Assignment

138.5 Singlet (s) - C-Cl (C-1)

129.2 Singlet (s) - C-H (ortho to Cl)

127.8 Triplet of Quartets ,

C-C

F

(C-4)

126.6 Triplet (t)

C-H (ortho to C

F

)

118.9 Quartet of Triplets ,

113.5 Triplet of Quartets ,

Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)
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The fragmentation pattern is dominated by the stability of the aromatic ring and the sequential

loss of the fluorinated alkyl chain.

m/z (Relative Intensity) Ion Identity Fragmentation Pathway

230 / 232 (M

)
Molecular Ion

(3:1 ratio for

)

211 / 213 Loss of single Fluorine atom.

161 / 163
Cleavage of C-C bond in ethyl

chain.

111 / 113
Loss of entire pentafluoroethyl

group (Chlorophenyl cation).

75
Benzyne intermediate / Phenyl

cation (loss of Cl).

Infrared Spectroscopy (FT-IR)
Sampling Method: Neat oil (ATR) or KBr Pellet.
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Wavenumber (cm

)
Intensity

Vibrational Mode
Assignment

3050 – 3100 Weak Ar-H Stretching

1590, 1495 Medium
Ar C=C Ring Skeletal

Vibrations

1320 – 1350 Strong
C-F Stretch (

asymmetric)

1200 – 1250 Very Strong
C-F Stretch (

symmetric)

1090 Strong
Ar-Cl Stretch (often overlaps

with C-F)

830 Strong
Ar-H Out-of-plane Bending

(para-disubstituted)

Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the structure of 1-Chloro-4-
(pentafluoroethyl)benzene using the data above.
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Unknown Sample
(C8H4ClF5)

Step 1: Mass Spec (EI)
Observe m/z 230/232 (3:1)

Check Fragments:
Loss of CF3 (161)

Loss of C2F5 (111)

Step 2: 1H NMR
AA'BB' Pattern (7.4-7.7 ppm)

Confirm Para-Substitution
(Symmetric Multiplets)

Step 3: 19F NMR
Two Signals (-85, -115 ppm)

Confirm Pentafluoroethyl
(CF3 vs CF2 Integral 3:2)

Identity Confirmed:
1-Chloro-4-(pentafluoroethyl)benzene

Click to download full resolution via product page

Caption: Logical workflow for structural validation using MS fragmentation patterns and NMR

coupling signatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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